Cas no 2229353-72-2 (1-4-(3-chloroprop-1-en-2-yl)phenyl-1H-pyrazole)

1-4-(3-Chloroprop-1-en-2-yl)phenyl-1H-pyrazole is a specialized heterocyclic compound featuring a pyrazole core linked to a chlorinated propenyl-substituted phenyl group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The presence of both the pyrazole moiety and the chloropropenyl group enhances its potential for further functionalization, enabling selective modifications for targeted applications. Its stability under standard conditions ensures reliable handling in laboratory settings. This compound is particularly useful in cross-coupling reactions and as a precursor for bioactive molecules, offering versatility in synthetic pathways. High purity grades are available to meet rigorous research and industrial requirements.
1-4-(3-chloroprop-1-en-2-yl)phenyl-1H-pyrazole structure
2229353-72-2 structure
Product Name:1-4-(3-chloroprop-1-en-2-yl)phenyl-1H-pyrazole
CAS No:2229353-72-2
MF:C12H11ClN2
MW:218.682141542435
CID:5804617
PubChem ID:165789060
Update Time:2025-06-12

1-4-(3-chloroprop-1-en-2-yl)phenyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-4-(3-chloroprop-1-en-2-yl)phenyl-1H-pyrazole
    • 1-[4-(3-chloroprop-1-en-2-yl)phenyl]-1H-pyrazole
    • EN300-1997045
    • 2229353-72-2
    • Inchi: 1S/C12H11ClN2/c1-10(9-13)11-3-5-12(6-4-11)15-8-2-7-14-15/h2-8H,1,9H2
    • InChI Key: VPVCRZALSGSLEI-UHFFFAOYSA-N
    • SMILES: ClCC(=C)C1C=CC(=CC=1)N1C=CC=N1

Computed Properties

  • Exact Mass: 218.0610761g/mol
  • Monoisotopic Mass: 218.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 17.8Ų

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Additional information on 1-4-(3-chloroprop-1-en-2-yl)phenyl-1H-pyrazole

Introduction to 1-4-(3-chloroprop-1-en-2-yl)phenyl-1H-pyrazole (CAS No. 2229353-72-2)

1-4-(3-chloroprop-1-en-2-yl)phenyl-1H-pyrazole, with the CAS number 2229353-72-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

The molecular structure of 1-4-(3-chloroprop-1-en-2-yl)phenyl-1H-pyrazole features a pyrazole ring substituted with a 4-(3-chloroprop-1-en-2-yl)phenyl group. The presence of the chloroalkenyl substituent imparts specific electronic and steric effects that influence the compound's reactivity and biological activity. Recent studies have highlighted the importance of such functional groups in modulating the pharmacological properties of pyrazole derivatives.

In terms of synthesis, 1-4-(3-chloroprop-1-en-2-yl)phenyl-1H-pyrazole can be prepared through a series of well-established organic reactions. One common approach involves the condensation of 4-(3-chloropropenyl)benzaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazole ring. This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.

The biological evaluation of 1-4-(3-chloroprop-1-en-2-yl)phenyl-1H-pyrazole has revealed promising results in various assays. For instance, in vitro studies have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has shown significant analgesic effects in animal models of pain, suggesting its potential as a novel analgesic agent.

One of the key areas of research involving 1-4-(3-chloroprop-1-en-2-yl)phenyl-1H-pyrazole is its potential as an anticonvulsant. Preclinical studies have shown that this compound can effectively reduce seizure activity in rodent models of epilepsy. The mechanism of action is believed to involve modulation of GABAergic neurotransmission, which is a critical pathway in seizure control. These findings have opened up new avenues for the development of more effective anticonvulsant drugs with fewer side effects.

Beyond its therapeutic applications, 1-4-(3-chloroprop-1-en-2-yl)phenyl-1H-pyrazole has also been studied for its potential use in materials science. The unique electronic properties of this compound make it a promising candidate for applications in organic electronics and photovoltaic devices. Research in this area is still in its early stages but holds significant potential for future technological advancements.

The safety profile of 1-4-(3-chloropropenyl)phenylpyrazole has been evaluated through various toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, further long-term safety studies are necessary to ensure its safe use in humans.

In conclusion, 1-4-(3-chloropropenyl)phenylpyrazole (CAS No. 2229353-72-2) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique structural features and biological activities make it an exciting area of research for scientists and pharmaceutical companies alike. As ongoing studies continue to uncover new insights into its properties and mechanisms, it is likely that this compound will play an increasingly important role in the development of novel therapeutic agents and advanced materials.

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